benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Description
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS: 85705-26-6) is a cyclobutane-derived carbamate featuring a hydroxymethyl group at the 3-position of the cyclobutyl ring. This compound is structurally characterized by a four-membered cyclobutane ring fused to a carbamate group (N–COO–) protected by a benzyl ester. The hydroxymethyl group confers polarity and hydrogen-bonding capacity, influencing solubility and reactivity .
Properties
IUPAC Name |
benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-8-11-6-12(7-11)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMUCLCAHZZORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of benzyl chloroformate with 3-(hydroxymethyl)cyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(carboxymethyl)cyclobutylcarbamate.
Reduction: 3-(hydroxymethyl)cyclobutylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Comparison with Analogous Cyclobutyl Carbamates
The structural diversity of cyclobutyl carbamates arises from variations in substituents on the cyclobutane ring. Key analogs include:
Key Observations :
- Electronic Effects: Oxo groups (e.g., 2-oxocyclobutyl) exhibit strong electrophilic character (IR carbonyl stretch: ~1794 cm⁻¹ ), whereas hydroxymethyl and amino groups enhance nucleophilicity.
- Steric Considerations : Cyclobutane’s ring strain influences conformational flexibility. Substituents like hydroxymethyl may adopt equatorial positions to minimize strain .
Analogous Compounds:
- Oxocyclobutyl Derivatives : Synthesized via acid-catalyzed cycloaddition of 1,2-bis(trimethylsilyloxy)cyclobutene with carbamates (e.g., benzyl benzylcarbamate) under HCl/ether conditions, yielding 58% isolated product .
- Amino Derivatives: Reductive amination of benzyl (3-oxocyclobutyl)carbamate with methylamine and NaBH₄ produces cis/trans isomers of methylamino-substituted carbamates, isolated as hydrochlorides .
Physicochemical Properties
Reactivity and Stability
- Hydroxymethyl Group : Prone to esterification or oxidation to carboxylic acids. Hydrogen bonding may stabilize the cyclobutane conformation .
- Oxo Group : Reacts with nucleophiles (e.g., amines, hydrazines) to form imines or hydrazones .
- Amino Groups: Participate in Schiff base formation or salt formation (e.g., HCl salts in ). Hydrochlorides enhance thermal stability .
Biological Activity
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological interactions. This article explores its biological activity, mechanisms of action, and research findings.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The carbamate group is crucial for this interaction, while the hydroxymethyl group enhances binding affinity through hydrogen bonding.
Key Mechanisms:
- Covalent Bonding: The carbamate group interacts with nucleophilic sites on enzymes, potentially inhibiting their function.
- Enhanced Lipophilicity: The benzyl moiety increases the compound's ability to traverse biological membranes, facilitating cellular uptake.
Biological Activity and Applications
Research indicates that this compound exhibits various biological activities, including anti-inflammatory and potential anticancer properties.
In Vitro Studies
- Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its utility as an anti-inflammatory agent.
- Anticancer Potential: Preliminary investigations indicate that it may induce antiproliferative effects in certain cancer cell lines, although further studies are needed to elucidate this aspect .
Case Studies
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl N-(3-hydroxypropyl)carbamate | Propyl instead of cyclobutyl | Moderate anti-inflammatory activity |
| Benzyl N-(2-hydroxyethyl)carbamate | Ethyl group | Lower potency in enzyme inhibition |
| This compound | Cyclobutyl ring enhances reactivity | Significant anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
